NONYLPHENOL-ETHYLENEOXIDECONDENSATES
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Overview
Description
Nonylphenol-ethyleneoxidecondensates are a class of nonionic surfactants widely used in various industrial and consumer applications. These compounds are formed by the reaction of nonylphenol with ethylene oxide, resulting in a series of ethoxylated derivatives. This compound are known for their excellent emulsifying, dispersing, and wetting properties, making them valuable in products such as detergents, paints, and personal care items .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonylphenol-ethyleneoxidecondensates are synthesized through the ethoxylation of nonylphenol. The process involves the reaction of nonylphenol with ethylene oxide in the presence of a catalyst, typically a base such as potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired degree of ethoxylation .
Industrial Production Methods
Industrial production of this compound involves large-scale ethoxylation reactors where nonylphenol and ethylene oxide are continuously fed into the reactor. The reaction is monitored to ensure consistent product quality. The resulting product is then purified and formulated into various commercial products .
Chemical Reactions Analysis
Types of Reactions
Nonylphenol-ethyleneoxidecondensates undergo several types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form various oxidation products.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to release nonylphenol and ethylene glycol.
Substitution: They can participate in substitution reactions where the ethoxylate chain is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Various alkylating agents can be used to modify the ethoxylate chain.
Major Products Formed
Oxidation: Produces various carboxylic acids and aldehydes.
Hydrolysis: Yields nonylphenol and ethylene glycol.
Substitution: Results in modified ethoxylate derivatives.
Scientific Research Applications
Nonylphenol-ethyleneoxidecondensates have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of nonylphenol-ethyleneoxidecondensates primarily involves their surfactant properties. These compounds reduce surface tension, allowing them to emulsify and disperse hydrophobic substances in aqueous solutions. The ethoxylate chains interact with water molecules, while the nonylphenol moiety interacts with hydrophobic substances, facilitating their solubilization .
Comparison with Similar Compounds
Nonylphenol-ethyleneoxidecondensates are compared with other similar compounds such as:
Nonylphenol ethoxylates: These are similar but have a different degree of ethoxylation.
Alcohol ethoxylates: These compounds have an alcohol group instead of a phenol group.
Nonylcyclohexanol ethoxylates: Considered a greener alternative with lower biotoxicity and better biodegradability.
Uniqueness
This compound are unique due to their specific balance of hydrophilic and hydrophobic properties, making them highly effective surfactants in a wide range of applications .
Properties
CAS No. |
156609-10-8 |
---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
0 |
Synonyms |
4-TERT-NONYLPHENOLDIETHOXYLATE |
Origin of Product |
United States |
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